2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a benzyl group, and a chloro-hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method involves the reaction of 2-amino-5-benzyl-1,3-thiazole with acid chlorides in the presence of triethylamine in a dioxane medium . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for antimicrobial and anticancer agents.
Biology: It may be used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Materials Science: The compound’s unique properties make it a candidate for use in the development of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may influence its binding affinity to enzymes or receptors. The chloro-hydroxyphenyl moiety can also contribute to the compound’s overall activity by interacting with hydrophobic or hydrophilic regions of the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-benzyl-1,3-thiazole: A precursor in the synthesis of the target compound.
5-chloro-2-hydroxyphenyl derivatives: Compounds with similar functional groups that may exhibit comparable biological activities.
Uniqueness
2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is unique due to its combination of a thiazole ring, benzyl group, and chloro-hydroxyphenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18ClN3O3S |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
2-[acetyl(benzyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H18ClN3O3S/c1-12-18(19(27)23-16-10-15(21)8-9-17(16)26)28-20(22-12)24(13(2)25)11-14-6-4-3-5-7-14/h3-10,26H,11H2,1-2H3,(H,23,27) |
InChI Key |
QPMRVGIVYJNVCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2=CC=CC=C2)C(=O)C)C(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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